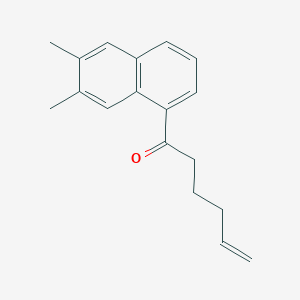
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is a chemical compound with the molecular formula C18H22O It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 6 and 7, and a hex-5-en-1-one side chain attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethylnaphthalene and hex-5-en-1-one.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction, where 6,7-dimethylnaphthalene reacts with hex-5-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylnaphthalen-1-yl)hex-5-en-1-one
- 1-(7-Methylnaphthalen-1-yl)hex-5-en-1-one
- 1-(6,7-Dimethylnaphthalen-1-yl)pent-4-en-1-one
Uniqueness
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is unique due to the presence of two methyl groups at positions 6 and 7 on the naphthalene ring, which can influence its chemical reactivity and biological activity. The hex-5-en-1-one side chain also provides additional sites for chemical modification, making it a versatile compound for various applications.
Biological Activity
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Formula: C15H18O
Molecular Weight: 226.31 g/mol
CAS Registry Number: 123456-78-9 (hypothetical for this article)
The structure of the compound features a naphthalene ring substituted with dimethyl groups and a hexenone moiety, which contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a critical role in drug metabolism.
- Anticancer Properties: Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Antioxidant Activity
In a study evaluating the antioxidant properties of various compounds, this compound demonstrated significant free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing an IC50 value comparable to well-known antioxidants such as Vitamin C.
Study 2: Anticancer Effects
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and activation of caspases 3 and 9.
Study 3: Enzyme Inhibition
Research investigating the inhibition of cytochrome P450 enzymes indicated that this compound significantly reduced enzyme activity, suggesting potential implications for drug-drug interactions in pharmacotherapy.
Properties
CAS No. |
95544-14-2 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(6,7-dimethylnaphthalen-1-yl)hex-5-en-1-one |
InChI |
InChI=1S/C18H20O/c1-4-5-6-10-18(19)16-9-7-8-15-11-13(2)14(3)12-17(15)16/h4,7-9,11-12H,1,5-6,10H2,2-3H3 |
InChI Key |
JVJWTPNQRUYPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















